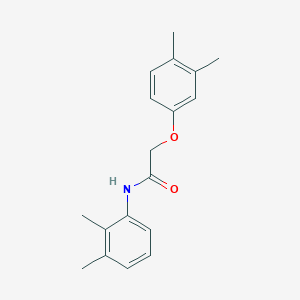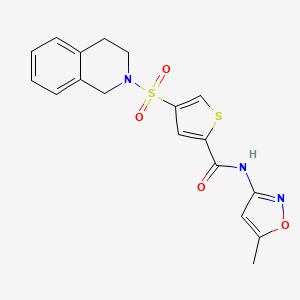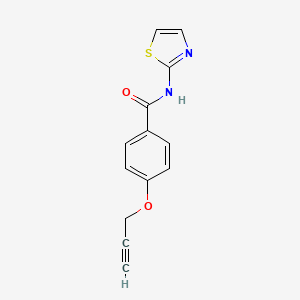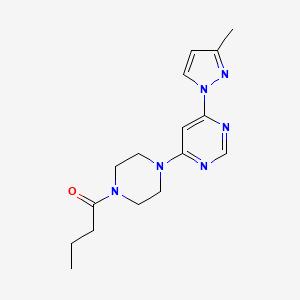![molecular formula C23H29N7O B5606140 1-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5606140.png)
1-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, specifically those bearing a pyridyl/pyrimidinyl piperazine moiety, has been explored to investigate their potential anticancer activities. A novel synthesis approach involved designing and synthesizing 1-[2-oxo-2-(4-substituted phenyl)ethyl]benzimidazol-2-yl)methyl 4-(2-pyridyl/pyrimidin-2-yl)piperazine-1-carbodithioate derivatives. These compounds demonstrated selective cytotoxicities and high DNA synthesis inhibition rates, indicating their potential as anticancer agents against specific cell lines, such as A549 lung adenocarcinoma and C6 rat glioma cell lines (Çiftçi, Temel, & Yurttaş, 2021).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied through X-ray analysis, highlighting the planar nature of the benzimidazole ring and its conformational relationships with other molecular fragments. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate revealed a nearly planar benzimidazole ring, which forms a dihedral angle with adjacent molecular fragments, indicating the structural complexity and potential interaction sites for biological activity (Özbey, Kendi, Göker, & Tunçbilek, 1998).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate led to the formation of methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate, demonstrating the versatility of benzimidazole compounds in synthesizing novel derivatives with potential biological activities (Troxler & Weber, 1974).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility and crystallinity, are crucial for their biological efficacy and formulation. The introduction of specific functional groups can significantly enhance these properties, as seen in the development of aqueous-soluble ACAT-1 inhibitors, where the insertion of a piperazine unit improved the solubility and oral absorption of the compounds, indicating the importance of physical property optimization in drug development (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity and interaction with biological targets, are fundamental to their pharmacological effects. Studies on novel benzimidazole derivatives have shown a range of biological activities, from antifungal to anticancer properties, underscoring the chemical versatility and potential therapeutic applications of these compounds (Gadhave, Vichare, & Joshi, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c1-18-15-21(27-9-5-2-6-10-27)26-23(25-18)29-13-11-28(12-14-29)22(31)16-30-17-24-19-7-3-4-8-20(19)30/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSQZCSMCDQCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-propyl-N-[3-(4-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5606090.png)
![N-[3-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5606107.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5606127.png)

![1-(4-methoxyphenyl)-5-methyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5606135.png)
![2-(2-chlorophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5606146.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5606153.png)
![4-[(3-phenylisoxazol-5-yl)methyl]-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol](/img/structure/B5606154.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5606172.png)